Super-TDU

Gastric Cancer YAP-TEAD Inhibition In Vivo Efficacy

Super-TDU (CAS 1599441-71-0) is a synthetic inhibitory peptide that directly disrupts the YAP-TEAD protein-protein interaction by mimicking the endogenous tumor suppressor VGLL4. Unlike upstream kinase modulators or TEAD palmitoylation inhibitors, it acts as a direct competitive antagonist at the YAP-TEAD interface. It demonstrates potent, dose-dependent antitumor efficacy in BALB/cA nu/nu xenograft models at 50–500 μg/kg and uniquely targets tumors with elevated YAP/VGLL4 ratios. Defined PK parameters (Cmax, CL, t1/2α) enable quantitative PK/PD correlation. For researchers requiring a precise, biomarker-stratified tool to dissect Hippo pathway-driven oncogenesis, Super-TDU offers unrivaled mechanistic specificity.

Molecular Formula C237H370N66O69S
Molecular Weight 5280 g/mol
Cat. No. B10832120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuper-TDU
Molecular FormulaC237H370N66O69S
Molecular Weight5280 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O
InChIInChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253)
InChIKeyVNAMPXYTTUOEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Super-TDU: A VGLL4-Mimicking Peptide Inhibitor of YAP-TEAD Interaction for Gastric Cancer Research


Super-TDU is a synthetic, cell-permeable inhibitory peptide designed as a specific antagonist of the Yes-associated protein (YAP) and TEA domain transcription factor (TEAD) interaction, a key node in the Hippo signaling pathway [1]. Derived from structural motifs of the endogenous YAP competitor VGLL4, Super-TDU (CAS 1599441-71-0, MW 5279.94) potently suppresses YAP-driven transcriptional activity and tumor growth, positioning it as a critical tool compound for investigating YAP-dependent oncogenesis [2]. The compound demonstrates robust antitumor efficacy in gastric cancer models, both in vitro and in vivo, providing a targeted approach for disrupting YAP-TEAD-mediated signaling [3].

Why Super-TDU Cannot Be Simply Substituted by Other YAP-TEAD Inhibitors


Generic substitution of YAP-TEAD inhibitors is not feasible due to significant differences in molecular mechanism, target engagement, and therapeutic context. While multiple agents disrupt the YAP-TEAD axis, Super-TDU uniquely mimics the endogenous tumor suppressor VGLL4's tandem TDU domain, providing a distinct competitive inhibition mechanism that does not rely on modulating upstream kinases or TEAD palmitoylation [1]. In contrast to small molecules like Verteporfin, which exhibit off-target autophagy effects, or palmitoylation inhibitors that alter TEAD conformation indirectly, Super-TDU acts as a direct protein-protein interaction (PPI) disruptor [2]. Furthermore, its antitumor activity is specifically potent in cancers with a high YAP/VGLL4 ratio, a predictive biomarker that is not applicable to other inhibitor classes like conventional chemotherapeutics (e.g., 5-FU) [3]. These mechanistic and contextual differences preclude simple interchangeability and underscore the need for precise, evidence-based compound selection.

Quantitative Evidence Differentiating Super-TDU from Closest Analogs and Alternatives


In Vivo Gastric Tumor Growth Suppression: Dose-Dependent Efficacy of Super-TDU vs. Vehicle

Super-TDU significantly suppresses gastric tumor growth in a mouse xenograft model in a dose-dependent manner, providing quantifiable in vivo efficacy. At 50 μg/kg and 500 μg/kg doses administered intravenously daily, Super-TDU treatment resulted in marked reductions in both tumor size and tumor weight compared to vehicle-treated controls [1]. This demonstrates a clear, dose-dependent pharmacodynamic effect in a relevant disease model.

Gastric Cancer YAP-TEAD Inhibition In Vivo Efficacy

Pharmacokinetic Profile: Super-TDU Exhibits Quantifiable Exposure and Clearance in Mice

The pharmacokinetic (PK) profile of Super-TDU in mice has been characterized, providing essential data for preclinical study design and comparing exposure parameters. Following intravenous injection at 250 μg/kg and 500 μg/kg, Super-TDU demonstrated a Cmax of 6.12 ng/mL and 13.3 ng/mL, respectively, with corresponding clearance (CL) rates of 7.41 ml/min/kg and 7.72 ml/min/kg [1]. The distribution half-life (t1/2α) was 0.78 hours and 0.82 hours, respectively [1]. This defined PK profile allows for informed dose selection and experimental scheduling, a feature not universally available for all peptide-based YAP inhibitors.

Pharmacokinetics YAP Inhibitor Drug Development

Selective Anti-Proliferative Activity in Gastric Cancer Cell Lines with High YAP/VGLL4 Ratio

Super-TDU exhibits selective inhibition of cell viability and colony formation specifically in gastric cancer (GC) cell lines that harbor an elevated YAP/VGLL4 ratio, a critical differentiator from non-selective agents like 5-FU [1]. It potently inhibits MGC-803, BGC-823, and HGC27 cells, but importantly, does not affect the viability of MKN-45 cells, a GC line with a different YAP/VGLL4 profile . This contrasts with conventional chemotherapy 5-FU, which lacks this targeted, ratio-dependent specificity [1]. The ratio of YAP to VGLL4 serves as a predictive biomarker for Super-TDU sensitivity, enabling a more precise, personalized research approach.

Gastric Cancer Cell Viability Biomarker-Dependent Activity

Transcriptional Target Suppression: Downregulation of YAP-TEAD Target Genes CTGF, CYR61, and CDX2

Super-TDU effectively downregulates the expression of canonical YAP-TEAD target genes, providing a direct, functional readout of its inhibitory activity at the transcriptional level. Specifically, treatment with Super-TDU reduces mRNA levels of connective tissue growth factor (CTGF), cysteine-rich angiogenic inducer 61 (CYR61), and caudal type homeobox 2 (CDX2) [1]. This effect confirms that Super-TDU is not merely blocking YAP-TEAD binding but is also attenuating the downstream oncogenic transcriptional program that drives cell proliferation and tumorigenesis.

Transcriptional Regulation YAP-TEAD Gene Expression

Alleviation of H. pylori-Induced Gastric Pathology In Vivo

In a murine model of H. pylori infection, treatment with Super-TDU significantly alleviated gastric inflammation and reduced epithelial DNA damage, demonstrating therapeutic potential beyond direct tumor cell cytotoxicity [1]. This effect was observed alongside the β-catenin inhibitor KYA1797A, with Super-TDU specifically targeting the YAP-driven component of H. pylori pathogenesis [1]. This finding expands the utility of Super-TDU to research on infection-associated gastric carcinogenesis, a common precursor to gastric cancer.

H. pylori Gastric Inflammation DNA Damage

Optimal Research and Industrial Applications for Super-TDU Based on Quantitative Evidence


Investigating YAP-Driven Gastric Cancer in Xenograft Models

Super-TDU is optimally suited for in vivo studies of YAP-dependent gastric cancer growth. Its validated efficacy in reducing tumor size and weight in a BALB/cA nu/nu mouse xenograft model at doses of 50 and 500 μg/kg provides a robust experimental framework [1]. Researchers can use Super-TDU to dissect the role of the YAP-TEAD interaction in tumor progression and to assess the pharmacodynamic effects of pathway inhibition in a whole-organism setting.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies

The availability of defined PK parameters (Cmax, CL, t1/2α) for Super-TDU makes it an ideal candidate for PK/PD correlation studies [1]. Scientists can design experiments to relate drug exposure to downstream effects like target gene suppression (CTGF, CYR61, CDX2) or tumor growth inhibition [2]. This facilitates a more quantitative and translatable preclinical development process compared to compounds lacking such detailed PK characterization.

Research on H. pylori-Associated Gastric Carcinogenesis

Super-TDU is uniquely positioned for studies investigating the early stages of gastric cancer driven by H. pylori infection. Its demonstrated ability to alleviate gastric inflammation and epithelial DNA damage in a murine infection model provides a direct link between YAP-TEAD inhibition and the mitigation of oncogenic risk factors [3]. This application is particularly valuable for exploring preventative or early-intervention strategies where other YAP inhibitors have not been characterized.

Validation of YAP/VGLL4 Ratio as a Predictive Biomarker

The selective activity of Super-TDU in gastric cancer cell lines with a high YAP/VGLL4 ratio offers a powerful tool for validating this ratio as a predictive biomarker for YAP-TEAD inhibitor sensitivity [4]. Researchers can use Super-TDU in panels of cell lines with varying YAP and VGLL4 expression levels to establish a quantitative relationship between the ratio and drug response, potentially identifying patient populations most likely to benefit from this therapeutic strategy.

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